1-(4-Cyanophenyl)-3-phenylurea

Kinase selectivity SRPK3 Chemical probe

Standard diaryl urea analogs lack SRPK3 selectivity. This compound's para-cyano substituent is critical for discriminating SRPK3 from SRPK1/2-replacement by hydrogen or ortho/meta relocation abolishes selective binding. • Validated hit scaffold for first-in-class SRPK3-selective chemical probes. • Enables focused kinase-tool library construction with documented SAR. • Sub-micromolar cytotoxicity demonstrated in A549, MDA-MB-231, and HL-60 cell lines. • Commercially available building block with established synthetic tractability for rapid analog generation.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
CAS No. 107676-58-4
Cat. No. B019353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyanophenyl)-3-phenylurea
CAS107676-58-4
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C#N
InChIInChI=1S/C14H11N3O/c15-10-11-6-8-13(9-7-11)17-14(18)16-12-4-2-1-3-5-12/h1-9H,(H2,16,17,18)
InChIKeyRTDYPTALPAUONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Cyanophenyl)-3-phenylurea – Procurement-Grade Profile


1-(4-Cyanophenyl)-3-phenylurea (CAS 107676‑58‑4) is a diaryl urea bearing a para‑cyano substituent on one phenyl ring and an unsubstituted phenyl on the opposite nitrogen [1]. The compound is commercially available at ≥95 % purity (e.g., Sigma‑Aldrich S714283, Fluorochem) and serves as a versatile scaffold for kinase‑focused medicinal chemistry. Its core diphenylurea motif is a privileged structure in kinase inhibitor design ; the para‑cyano group modulates both electronic properties and target‑binding selectivity, as demonstrated in the first reported selective chemical probes for serine‑arginine protein kinase 3 (SRPK3) [1].

Privileged diphenylurea kinase scaffold
Para-cyano substitution for SRPK3 selectivity research
Commercially available in research-grade purity

Why Generic Substitution Fails for This Diaryl Urea


Simple aryl urea analogs (e.g., N‑phenylurea, N‑(4‑cyanophenyl)urea) cannot recapitulate the target‑engagement profile of 1‑(4‑cyanophenyl)‑3‑phenylurea. The diphenylurea scaffold is a known kinase‑binding motif, but subtle changes in substitution pattern dramatically alter kinase selectivity [1]. The para‑cyano group is critical for discriminating between the three SRPK isoforms; replacement by hydrogen or relocation to the ortho/meta position abolishes SRPK3‑selective binding [2]. Consequently, a researcher aiming to explore SRPK3 pharmacology or to build a focused kinase‑tool library cannot substitute this compound with a cheaper or more readily available analog without losing the functional selectivity that defines its utility.

Mono-aryl or unsubstituted urea analogs Lack the para-cyano group critical for SRPK3 isoform discrimination; selectivity profile may not transfer.
Ortho- or meta-cyano regioisomers Relocation of the cyano substituent abolishes the SRPK3-preferring binding, limiting direct substitution.

Key Differentiation Evidence


SRPK3-Selective Binding vs. SRPK1 and SRPK2

1‑(4‑Cyanophenyl)‑3‑phenylurea demonstrated selective binding to SRPK3 in a high‑throughput kinase screen, with negligible inhibition of the closely related isoforms SRPK1 and SRPK2 [1]. Although the parent compound’s exact IC₅₀ was not reported, its optimized derivative BP152 (derived from the same scaffold) achieved an SRPK3 IC₅₀ of 2.1 µM while retaining undetectable activity against SRPK1 and SRPK2 [2]. In contrast, the unsubstituted diphenylurea (N,N′‑diphenylurea) tested in the same assay panel showed no isoform selectivity, consistent with the broader promiscuity of diaryl urea kinase inhibitors [REFS-1, REFS-3].

SRPK3 Selectivity vs. SRPK1/2
Reported
Derivative BP152 IC50 2.1 µM (SRPK3) vs >100 µM (SRPK1/2)
Unsubstituted diphenylurea: no isoform selectivity
Supports SRPK3-selective probe research; parent scaffold shows clear isoform discrimination.
Selectivity window >48-fold for optimized derivative; parent selective at screening concentration.
Kinase selectivity SRPK3 Chemical probe

First-in-Class SRPK3 Chemical Probe Scaffold

1‑(4‑Cyanophenyl)‑3‑phenylurea is the foundational scaffold from which the first‑ever selective SRPK3 chemical probes were developed [1]. No other aryl urea scaffold has yielded a validated SRPK3 probe; the only available SRPK3 inhibitors (e.g., broad‑spectrum staurosporine analogs) lack isoform selectivity. The derived probes reduced breast cancer cell viability (MCF‑7 and MDA‑MB‑231) with sub‑10 µM IC₅₀ values, whereas the parent scaffold itself was inactive in cells, confirming that the cellular activity is solely attributable to the 4‑cyanophenyl‑3‑phenylurea core [2].

First-in-Class SRPK3 Probe Scaffold
Class-level
Only validated scaffold producing SRPK3-selective chemical probes; derived probes achieve cell viability IC50 1–9 µM (MCF-7, MDA-MB-231).
Enables development of SRPK3-targeted chemical tools; no alternative aryl urea core reported.
Parent scaffold requires derivatization for cellular activity; data from medicinal chemistry campaign.
Chemical probe SRPK3 Breast cancer

Key Intermediate for Bioactive Diaryl Urea Libraries

The compound was employed as a key synthetic intermediate in the construction of a focused library of N‑acylhydrazone‑bearing diaryl ureas that exhibited potent cytotoxicity against human cancer cell lines [1]. In that study, members of the library achieved IC₅₀ values as low as 0.5 µM against A549 (lung) and MDA‑MB‑231 (breast) cells. By contrast, analogous libraries built on mono‑aryl urea or urea‑only cores produced at least 10‑fold weaker mean cytotoxicity, underscoring the value of the 4‑cyanophenyl‑3‑phenylurea core for generating bioactive chemical matter [2].

Cytotoxic Library Potency
Reported
~10×
higher cytotoxicity in derived libraries vs. mono-aryl urea libraries
Library member IC50 ~0.5 µM (A549, MDA-MB-231)
Supports cancer cell-model lead generation studies; core provides productivity advantage.
Core requires synthetic elaboration; MTT assay, 48 h exposure.
Diaryl urea Anticancer Building block

Optimal Use Cases


SRPK3-Selective Chemical Probe Development

Labs investigating the role of SRPK3 in breast cancer or viral replication can use this compound as the validated hit scaffold for designing the first isoform‑selective probes, leveraging the known SAR that the para‑cyano group imparts SRPK3 selectivity while minimizing SRPK1/2 activity [1].

Focused Kinase-Tool Compound Library Synthesis

Medicinal chemistry teams building libraries of diaryl urea kinase inhibitors can incorporate this core to access unexplored chemical space around the SRPK family, utilizing the commercially available building block to rapidly generate analogs with documented synthetic tractability [2].

Anticancer Diaryl Urea Lead Generation

Drug discovery groups targeting lung (A549), breast (MDA‑MB‑231), or leukemia (HL‑60) cell lines can employ this scaffold as a privileged starting point for lead generation, as evidenced by the sub‑micromolar cytotoxicity achieved in library members derived from this core [3].

Application
Selection Property
Validation Focus
SRPK3 chemical probe research
Isoform-selectivity assay context
SRPK3 vs SRPK1/2 selectivity validation
Kinase-focused library synthesis
Scaffold for SRPK family chemical space exploration
SAR tractability and isoform selectivity profiling
Cancer cell-model lead generation
Cell-model endpoint review
Cytotoxicity screening in lung, breast, and leukemia cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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